molecular formula C17H17FN6O B3017496 2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-3-methylquinazolin-4-one CAS No. 2415569-19-4

2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-3-methylquinazolin-4-one

Cat. No.: B3017496
CAS No.: 2415569-19-4
M. Wt: 340.362
InChI Key: JFHQJLKQCJBZLT-UHFFFAOYSA-N
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Description

2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-3-methylquinazolin-4-one is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a quinazolinone core, which is known for its biological activity, and a piperazine ring substituted with a fluoropyrimidine group, enhancing its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-3-methylquinazolin-4-one typically involves multiple steps, starting with the preparation of the quinazolinone core. One common method includes the cyclization of appropriate anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions. The piperazine ring is then introduced through nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent reaction control to maintain consistent quality. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-3-methylquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazolinone core or the piperazine ring, potentially altering the compound’s biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while substitution reactions can introduce new functional groups into the fluoropyrimidine moiety.

Scientific Research Applications

2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-3-methylquinazolin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where quinazolinone derivatives have shown efficacy.

    Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-3-methylquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine group may enhance binding affinity to these targets, while the quinazolinone core can modulate biological activity. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]aniline
  • 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
  • 2-Chloro-5-fluoropyrimidine

Uniqueness

2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-3-methylquinazolin-4-one is unique due to its combination of a quinazolinone core and a fluoropyrimidine-substituted piperazine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-3-methylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN6O/c1-22-15(25)13-4-2-3-5-14(13)21-17(22)24-8-6-23(7-9-24)16-19-10-12(18)11-20-16/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHQJLKQCJBZLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N=C1N3CCN(CC3)C4=NC=C(C=N4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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